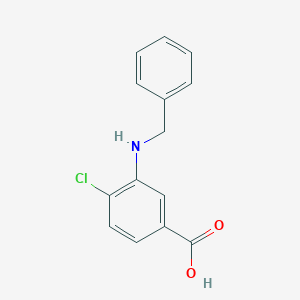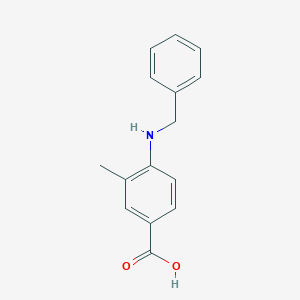![molecular formula C15H15ClN4O2 B276611 N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine](/img/structure/B276611.png)
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine is a complex organic compound that features a unique combination of functional groups, including a furyl ring, a triazole ring, and a chloromethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine typically involves a multi-step process:
Formation of the Furyl Intermediate: The initial step involves the synthesis of the furyl intermediate. This can be achieved through the reaction of 3-chloro-4-methoxybenzaldehyde with furfural in the presence of a base such as sodium hydroxide, followed by cyclization.
Triazole Formation: The next step involves the formation of the triazole ring. This can be done by reacting 5-methyl-1H-1,2,4-triazole with an appropriate alkylating agent under basic conditions.
Coupling Reaction: The final step is the coupling of the furyl intermediate with the triazole derivative. This can be achieved through a nucleophilic substitution reaction, where the furyl intermediate acts as the nucleophile and the triazole derivative as the electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl ring, leading to the formation of furyl ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, leading to the formation of amines or reduced triazole derivatives.
Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions.
Major Products
The major products formed from these reactions include furyl ketones, amines, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Its anti-inflammatory properties are being explored for the treatment of inflammatory diseases such as arthritis.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial cell wall synthesis and inflammatory pathways.
Pathways Involved: It inhibits key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it disrupts the synthesis of microbial cell walls, leading to cell lysis and death.
類似化合物との比較
Similar Compounds
- **N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine shares structural similarities with other triazole derivatives such as fluconazole and itraconazole, which are well-known antifungal agents.
Furyl derivatives: Compounds like furylacrylic acid and furylmethanol also share the furyl ring structure.
Uniqueness
Structural Uniqueness: The combination of a furyl ring, a triazole ring, and a chloromethoxyphenyl group in a single molecule is unique and contributes to its diverse pharmacological activities.
Pharmacological Profile: Unlike other triazole derivatives, this compound exhibits a broader spectrum of activity, including antimicrobial, antifungal, and anti-inflammatory properties.
特性
分子式 |
C15H15ClN4O2 |
|---|---|
分子量 |
318.76 g/mol |
IUPAC名 |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C15H15ClN4O2/c1-9-18-15(20-19-9)17-8-11-4-6-13(22-11)10-3-5-14(21-2)12(16)7-10/h3-7H,8H2,1-2H3,(H2,17,18,19,20) |
InChIキー |
LRRXGBWHCDNCIZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
正規SMILES |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Bromophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276528.png)
![3-(4-bromophenyl)-6-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276529.png)
![4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276533.png)
![Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B276538.png)
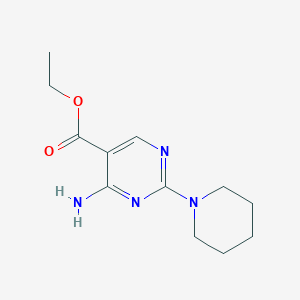

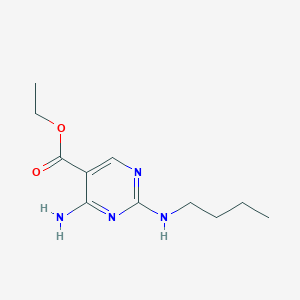
![3-amino-4,6-dimethyl-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B276542.png)
![2-benzylidene-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276543.png)
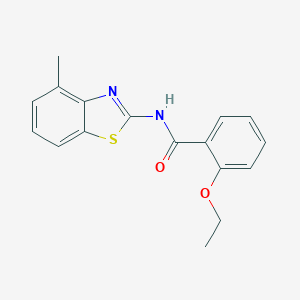
![2-chloro-4-[(pyridin-3-ylmethyl)amino]benzoic acid](/img/structure/B276546.png)
![4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B276547.png)
